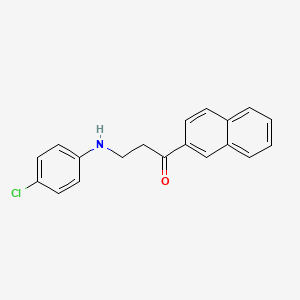

3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of 1-naphthol and epichlorohydrin as starting materials, as reported in the kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers . The preparation of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol and its subsequent resolution into optically pure forms using stereoselective hydrolysis with enzymes from native sources is a notable method that could potentially be adapted for the synthesis of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone can be analyzed using techniques such as IR spectroscopy, DSC, and X-ray diffraction . These methods provide information on the crystal packing and phase behavior of the compounds, which are crucial for understanding their stability and reactivity. The "guaifenesin-like" crystal packing observed in the precursors of chiral drugs propranolol and pindolol indicates a common structural motif that might be present in related compounds.

Chemical Reactions Analysis

The removal of protecting groups, such as the 2-naphthylmethyl (Nap) ether protecting group, is a critical step in the synthesis of complex molecules . The mild method using DDQ and β-pinene demonstrates the ability to deprotect highly sensitive substrates without affecting acid or base-sensitive groups. This technique could be relevant for the deprotection steps in the synthesis of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone, ensuring high yields and preserving the integrity of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their crystal structure and phase behavior. The study of 3-(1-naphthyloxy)- and 3-(4-indolyloxy)-propane-1,2-diol provides insights into the factors that affect the stability of solid racemic compounds and their crystallization patterns . These findings can be extrapolated to understand the properties of 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone, such as solubility, melting point, and reactivity, which are essential for its practical applications in drug synthesis and other chemical processes.

Scientific Research Applications

Crystallographic and Spectroscopic Elucidation

- The compound's crystal structure facilitates inter- and intramolecular hydrogen bonding, which is significant for understanding its chemical behavior and potential applications (Abdel-Jalil et al., 2015).

Intermediate in Synthesis of Beta-Adrenergic Blockers

- This compound serves as an intermediate in the synthesis of beta-adrenergic blocking agents, highlighting its importance in pharmaceutical applications (Kapoor et al., 2003).

Antimicrobial Activities

- Derivatives of this compound have shown antimicrobial activities, suggesting its potential use in developing new antimicrobial agents (Mohamed et al., 2008).

Catalysis in Alkylation Reaction

- The compound plays a role in the alkylation reaction of 1-naphthol with epichlorohydrin, which is crucial in the production of propranolol, a beta-blocker and antioxidant (Jovanovic et al., 2006).

Enantioselective Biotransformation in Rabbits

- The compound undergoes enantioselective biotransformation in rabbits, indicating its potential in studying metabolic pathways and drug development (Matsumoto et al., 1995).

Protecting Group in Stereoselective Glycosylation

- It serves as a protecting group in stereoselective glycosylation, important in the synthesis of complex sugars and potentially in drug development (Crich & Wu, 2006).

Fluorescent Biolabels

- The compound can be used in the synthesis of fluorescent biolabels, useful in biochemical and medical research (Mal’kina et al., 2013).

Photophysical Properties

- Studies on its photophysical properties, such as photoexcitation and photon processes, are essential for understanding its potential applications in photodynamic therapy and photochemistry (Johnston & Scaiano, 1987).

Chirality and Molecular Interactions

- The role of chirality in the compound's structure and interactions opens up possibilities for its use in studying stereochemistry and molecular interactions (Seurre et al., 2004).

properties

IUPAC Name |

3-(4-chloroanilino)-1-naphthalen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO/c20-17-7-9-18(10-8-17)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMFJYNGTNSVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(6-Ethyl-5-fluoropyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2524380.png)

![Acetic acid, 2-[[2-(1,1-dimethylethyl)phenyl]amino]-2-oxo-](/img/structure/B2524381.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2524384.png)

![Tert-butyl N-[4-[[2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B2524386.png)

![5-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-carboxamide](/img/structure/B2524387.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524390.png)

![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2524398.png)